molecular formula C24H23BrN2O3 B2825954 ETHYL 2-{[(2-BENZAMIDO-5-BROMOPHENYL)(PHENYL)METHYL]AMINO}ACETATE CAS No. 312758-77-3

ETHYL 2-{[(2-BENZAMIDO-5-BROMOPHENYL)(PHENYL)METHYL]AMINO}ACETATE

Cat. No.: B2825954
CAS No.: 312758-77-3
M. Wt: 467.363
InChI Key: BVDSDSFBMWNKAQ-UHFFFAOYSA-N
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Description

ETHYL 2-{[(2-BENZAMIDO-5-BROMOPHENYL)(PHENYL)METHYL]AMINO}ACETATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoylamino group, a bromo-phenyl group, and an ethyl ester group. Its synthesis and reactivity make it a subject of interest for researchers and industrial chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[(2-BENZAMIDO-5-BROMOPHENYL)(PHENYL)METHYL]AMINO}ACETATE typically involves multiple steps, starting with the preparation of the benzoylamino and bromo-phenyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in the synthesis include benzoyl chloride, bromobenzene, and ethyl chloroacetate. The reaction conditions often involve the use of catalysts such as aluminum chloride and solvents like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[(2-BENZAMIDO-5-BROMOPHENYL)(PHENYL)METHYL]AMINO}ACETATE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the bromo-phenyl group, where nucleophiles such as hydroxide ions or amines replace the bromine atom.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted phenyl derivatives.

Scientific Research Applications

ETHYL 2-{[(2-BENZAMIDO-5-BROMOPHENYL)(PHENYL)METHYL]AMINO}ACETATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-{[(2-BENZAMIDO-5-BROMOPHENYL)(PHENYL)METHYL]AMINO}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: Similar in structure but lacks the ethyl ester group.

    4-Iodobenzoic acid: Contains an iodine atom instead of a bromine atom and lacks the ethyl ester group.

Uniqueness

ETHYL 2-{[(2-BENZAMIDO-5-BROMOPHENYL)(PHENYL)METHYL]AMINO}ACETATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 2-[[(2-benzamido-5-bromophenyl)-phenylmethyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrN2O3/c1-2-30-22(28)16-26-23(17-9-5-3-6-10-17)20-15-19(25)13-14-21(20)27-24(29)18-11-7-4-8-12-18/h3-15,23,26H,2,16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDSDSFBMWNKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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